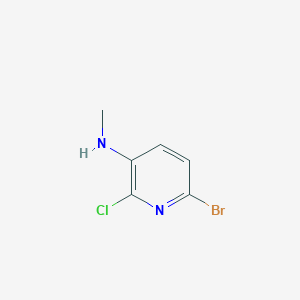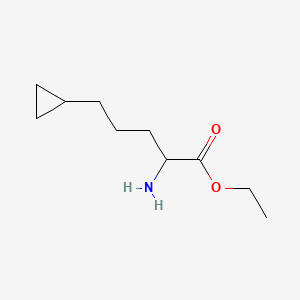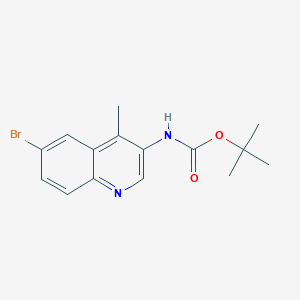
tert-butyl N-(6-bromo-4-methylquinolin-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-(6-bromo-4-methylquinolin-3-yl)carbamate: is an organic compound that features a quinoline core substituted with a bromine atom and a tert-butyl carbamate group
Preparation Methods
The synthesis of tert-butyl N-(6-bromo-4-methylquinolin-3-yl)carbamate typically involves multi-step organic reactionsThe reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and tert-butyl carbamate in the presence of a base like triethylamine .
Chemical Reactions Analysis
tert-Butyl N-(6-bromo-4-methylquinolin-3-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The quinoline core can undergo oxidation or reduction reactions depending on the reagents used.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by a different aryl or alkyl group using palladium catalysts.
Common reagents for these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF).
Scientific Research Applications
tert-Butyl N-(6-bromo-4-methylquinolin-3-yl)carbamate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential pharmaceutical compounds.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of tert-butyl N-(6-bromo-4-methylquinolin-3-yl)carbamate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine and carbamate groups can influence the compound’s binding affinity and specificity towards these targets .
Comparison with Similar Compounds
tert-Butyl N-(6-bromo-4-methylquinolin-3-yl)carbamate can be compared with other quinoline derivatives, such as:
- tert-Butyl N-(6-bromoquinolin-3-yl)carbamate
- tert-Butyl N-(4-methylquinolin-3-yl)carbamate
- tert-Butyl N-(6-chloro-4-methylquinolin-3-yl)carbamate
These compounds share similar structural features but differ in their substituents, which can affect their chemical reactivity and biological activity. The presence of different halogens (e.g., bromine vs. chlorine) or additional methyl groups can lead to variations in their properties and applications .
Properties
Molecular Formula |
C15H17BrN2O2 |
|---|---|
Molecular Weight |
337.21 g/mol |
IUPAC Name |
tert-butyl N-(6-bromo-4-methylquinolin-3-yl)carbamate |
InChI |
InChI=1S/C15H17BrN2O2/c1-9-11-7-10(16)5-6-12(11)17-8-13(9)18-14(19)20-15(2,3)4/h5-8H,1-4H3,(H,18,19) |
InChI Key |
ULESOLRUVNOKLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C=CC2=NC=C1NC(=O)OC(C)(C)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


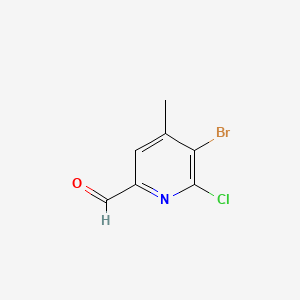
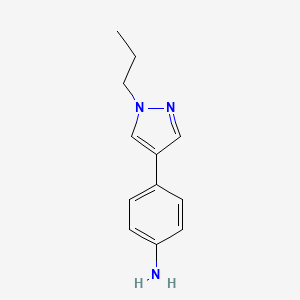

![5-[5-Aminopentyl(methyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13481169.png)
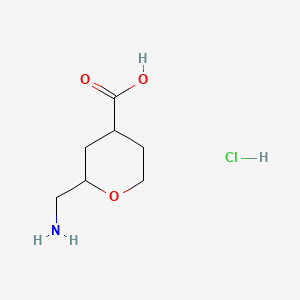
![1-{2-Azabicyclo[2.2.2]octan-1-yl}methanamine dihydrochloride](/img/structure/B13481181.png)
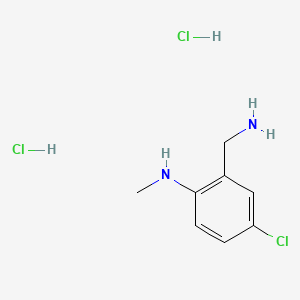

![rac-(1R,4R,5R)-5-amino-5-methylbicyclo[2.2.2]octan-2-one hydrochloride](/img/structure/B13481216.png)
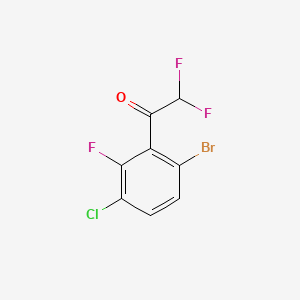
![3-[1-Oxo-4-(2-oxo-2-piperazin-1-yl-ethoxy)isoindolin-2-yl]piperidine-2,6-dione](/img/structure/B13481226.png)

